B1575770 Temporin-1Vc

Temporin-1Vc

Cat. No.: B1575770
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Temporin-1Vc is a synthetic antimicrobial peptide (AMP) of 13 amino acids (Sequence: H-Phe-Leu-Pro-Leu-Val-Thr-Met-Leu-Leu-Gly-Lys-Leu-Phe-NH2), sourced from the skin secretions of the North American carpenter frog, Rana virgatipes . It is characterized by a positive charge and C-terminal amidation, common features in the temporin family that are crucial for its interaction with bacterial membranes . This peptide is provided as a lyophilized powder with high purity and is intended for research applications only.Temporins, including this compound, primarily exhibit antibacterial activity, particularly against Gram-positive bacteria . Beyond its direct antimicrobial role, research has revealed that this compound possesses significant insulin-releasing properties, stimulating secretion from clonal rat BRIN-BD11 cells in a concentration-dependent manner, though it can exhibit cytotoxicity at higher concentrations . The mechanism of action for temporins is linked to their amphipathic α-helical structure, which allows them to bind to and disrupt the integrity of bacterial cell membranes, leading to permeabilization and cell death . This membrane-targeting activity makes temporins compelling subjects for developing new anti-infective agents and for studying the structure-activity relationships of AMPs . Researchers are exploring these peptides to combat multidrug-resistant bacteria and to understand their secondary functions.

Properties

bioactivity

Antibacterial

sequence

FLPLVTMLLGKLF

Origin of Product

United States

Molecular Architecture and Structural Biology of Temporin 1vc

Primary Structure and Peptide Sequence Analysis (FLPLVTMLLGKLF-NH2)

Temporin-1Vc is a tridecapeptide, meaning it is composed of a chain of 13 amino acids. novoprolabs.comnih.govconicet.gov.ar Its specific sequence is Phenylalanine-Leucine-Proline-Leucine-Valine-Threonine-Methionine-Leucine-Leucine-Glycine-Lysine-Leucine-Phenylalanine, which is commonly represented by the one-letter code FLPLVTMLLGKLF. novoprolabs.comresearchgate.netresearchgate.net This sequence gives the peptide a molecular weight of approximately 1490.9 Da. novoprolabs.com The primary structure is notable for its high content of hydrophobic amino acids, particularly leucine, which constitutes a significant portion of the peptide chain. conicet.gov.ar This hydrophobicity is a critical characteristic of many temporins and is integral to their interaction with microbial membranes. conicet.gov.arnih.gov

Table 1: Amino Acid Sequence of this compound

Position Amino Acid (Full Name) Amino Acid (Three-Letter Code) Amino Acid (One-Letter Code)
1 Phenylalanine Phe F
2 Leucine Leu L
3 Proline Pro P
4 Leucine Leu L
5 Valine Val V
6 Threonine Thr T
7 Methionine Met M
8 Leucine Leu L
9 Leucine Leu L
10 Glycine Gly G
11 Lysine (B10760008) Lys K
12 Leucine Leu L
13 Phenylalanine Phe F

Secondary and Tertiary Conformation Dynamics in Biological Milieus

In an aqueous environment, this compound, like many other temporins, does not typically possess a well-defined secondary or tertiary structure. nih.govmdpi.com However, its conformation changes significantly upon interaction with biological membranes or membrane-mimicking environments. nih.govnih.govplos.orgsgul.ac.ukresearchgate.net

Amphipathic Alpha-Helical Propensity

A defining characteristic of this compound and the broader temporin family is their propensity to adopt an amphipathic alpha-helical structure in hydrophobic environments, such as those provided by microbial cell membranes. nih.govconicet.gov.arnih.govnih.govplos.orgsgul.ac.ukresearchgate.netnih.govnih.govresearchgate.net This means that when the peptide folds into an alpha-helix, the amino acid side chains are segregated, with hydrophobic (non-polar) residues arranged on one face of the helix and hydrophilic (polar) residues on the opposite face. nih.gov In the case of this compound, the abundance of hydrophobic amino acids like phenylalanine, leucine, and valine contributes to a large hydrophobic face, while the lysine residue provides a localized positive charge on the hydrophilic face. conicet.gov.ar This amphipathic nature is a critical determinant of its interaction with and disruption of microbial membranes. nih.gov

Conformational Changes upon Membrane Interaction

The transition from a random coil in an aqueous solution to a structured alpha-helix upon interacting with a membrane is a hallmark of this compound's mechanism of action. nih.govnih.govplos.orgsgul.ac.ukresearchgate.net This conformational change is induced by the transfer of the peptide from a polar (water) to a non-polar (lipid) environment. mdpi.com The hydrophobic face of the amphipathic helix inserts into the lipid bilayer of the target cell membrane, while the hydrophilic face, containing the positively charged lysine, can interact with the negatively charged components of the microbial membrane surface. sgul.ac.uk This interaction and insertion process is fundamental to the peptide's ability to perturb and permeabilize the cell membrane, which is a primary mechanism of its antimicrobial activity. sgul.ac.ukresearchgate.net Studies on other temporins have shown that this folding process is often dependent on the interaction with components of the bacterial outer membrane, such as lipopolysaccharide (LPS) in Gram-negative bacteria. researchgate.netnih.gov

Mechanistic Elucidation of Temporin 1vc Biological Activity

Interactions with Biological Membranes

The primary target of Temporin-1Vc and other antimicrobial peptides is the cell membrane of microorganisms. conicet.gov.aracs.org Their mechanism of action is largely centered on the disruption of this critical barrier, a process facilitated by their amphipathic α-helical structure which they adopt in membrane-mimicking environments. mdpi.comconicet.gov.ar

This compound exerts its antimicrobial effect by causing significant damage to the microbial cell membrane. acs.org The peptide induces membrane permeabilization, which disrupts the integrity of the lipid bilayer, leading to the leakage of intracellular contents. frontiersin.org This process is often accompanied by membrane depolarization, which involves the dissipation of the membrane potential essential for cellular energy production and other vital functions. frontiersin.orgnih.gov

The general mechanism for temporins involves an initial electrostatic attraction between the positively charged peptide and the negatively charged microbial membrane. mdpi.com Following this initial binding, the peptide inserts into the lipid bilayer, leading to a loss of membrane integrity. nih.govplos.org Studies on other temporins, such as Temporin-FL and Temporin-SHa, have demonstrated their capacity to induce both membrane fracture and rapid depolarization in target cells, a mechanism believed to be shared by this compound. frontiersin.orgnih.govplos.org Research has shown that this compound potently inhibits the growth of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and its cytotoxicity at higher concentrations in cell-based assays further implies a membrane-disruptive mode of action. acs.orgnih.gov

Table 1: Investigated Effects of Temporins on Membrane Integrity

Temporin VariantObserved EffectTarget/Model SystemReference
This compoundPotent growth inhibition (implying membrane damage)Gram-positive bacteria (MRSA) acs.org
This compoundCytotoxicity at 10⁻⁶MBRIN-BD11 cells nih.gov
Temporin-FLMembrane fracture and depolarizationMRSA frontiersin.org
Temporin-SHaRapid membrane permeabilization and depolarizationBacteria and Leishmania nih.govplos.org

Several models have been proposed to describe the precise way antimicrobial peptides like temporins disrupt microbial membranes. weizmann.ac.illatrobe.edu.au These models are not mutually exclusive, and the specific mechanism can depend on factors such as peptide concentration and lipid composition of the target membrane. plos.org

Barrel-Stave Model : In this model, the peptides insert perpendicularly into the membrane, arranging themselves like staves in a barrel to form a transmembrane pore or channel. researchgate.net The hydrophobic surfaces of the peptides face the lipid core of the membrane, while their hydrophilic surfaces line the aqueous channel. researchgate.net

Toroidal-Pore Model : Here, the peptides also form a pore, but they induce the lipid monolayers to bend continuously, creating a "wormhole" lined by both the peptides and the head groups of the lipid molecules. latrobe.edu.auresearchgate.net This model involves significant disruption of the lipid packing. latrobe.edu.au

Carpet Model : In this mechanism, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. weizmann.ac.il Once a threshold concentration is reached, they disrupt the membrane in a detergent-like manner, causing micellization and disintegration of the bilayer without forming discrete pores. plos.orgresearchgate.net

Aggregate Model : This model suggests that peptides can form aggregates or clusters within the membrane, leading to structural defects and transient openings that cause leakage. plos.org

While the exact model for this compound has not been definitively established, studies on other temporins suggest that they can act via carpet-like mechanisms, potentially involving the formation of toroidal pores or aggregates. plos.orgresearchgate.net

Table 2: Proposed Membrane Disruption Models for Temporins

ModelDescriptionAssociated Temporins/AMPs
Barrel-StavePeptides form a barrel-like channel through the membrane.General AMP model, suggested for Temporin L. researchgate.netmdpi.com
Toroidal-PorePeptides and lipid head groups line the pore.General AMP model, suggested for temporins. plos.orglatrobe.edu.au
CarpetPeptides coat the membrane surface and cause detergent-like disruption.Temporin-SHa, Temporin-SHf. plos.orgresearchgate.net
AggregatePeptide aggregates create defects in the membrane.General mechanism for temporins. plos.org

The selectivity of this compound and other temporins for microbial cells over host cells is partly due to differences in membrane composition. sgul.ac.uk Microbial membranes are rich in anionic components, which are less abundant on the surface of mammalian cells. mdpi.com

In Gram-negative bacteria, the outer membrane contains Lipopolysaccharides (LPS) , which have a net negative charge. sgul.ac.ukpreprints.org In Gram-positive bacteria, the cell wall is rich in Lipoteichoic Acids (LTA) , which are also anionic. sgul.ac.ukresearchgate.net The positive charge of this compound facilitates a strong electrostatic attraction to these negatively charged molecules. mdpi.commednexus.org This interaction is the crucial first step that concentrates the peptide at the bacterial surface, preceding membrane insertion and disruption. nih.gov Studies with other temporins, such as Temporin L and Temporin 1CEa, have confirmed their high affinity for LPS, which is essential for their activity against Gram-negative bacteria. mdpi.comnih.gov This selective affinity for anionic components is a fundamental aspect of the mechanism of action for cationic antimicrobial peptides. sgul.ac.ukpreprints.org

Proposed Models of Membrane Disruption (e.g., Barrel-Stave, Toroidal-Pore, Carpet, Aggregate Models)

Intracellular Molecular Targets and Pathways

While membrane disruption is the primary mechanism of killing for many temporins, there is growing evidence that some can translocate across the microbial membrane and interact with intracellular components, leading to cell death through alternative or complementary pathways. sgul.ac.uknih.gov

Once inside the cell, temporins may target mitochondria, the cellular powerhouses. researchgate.net The membranes of mitochondria share similarities with bacterial membranes, including the presence of anionic lipids, making them a potential target for cationic peptides. Interaction with mitochondria can lead to the dissipation of the mitochondrial membrane potential, disrupting ATP synthesis and triggering pathways leading to programmed cell death or apoptosis. nih.govnih.gov Research on Temporin-SHa has demonstrated that it can induce mitochondrial membrane depolarization in Leishmania parasites, suggesting that this could be a secondary mechanism of action for the temporin family. nih.govplos.orgnih.gov

Another potential intracellular target for temporins is nucleic acids (DNA and RNA). sgul.ac.ukpreprints.org After entering the cytoplasm, some antimicrobial peptides can bind to DNA and RNA, interfering with crucial cellular processes such as replication, transcription, and translation. mednexus.orgnih.gov This interaction can lead to the condensation or fragmentation of genetic material. nih.govnih.gov For instance, studies have shown that Temporin-SHa can cause DNA fragmentation in parasites. nih.govplos.orgnih.gov This suggests that in addition to their membrane-lytic activity, temporins like this compound may possess the ability to disrupt essential intracellular processes by targeting nucleic acids, although this is often considered a secondary effect that occurs after the primary assault on the cell membrane. nih.gov

Compound Reference Table

Enzyme Inhibition and Metabolic Interference

This compound, a peptide sourced from amphibian skin, is recognized for its biological activities, which include functioning as an enzyme inhibitor. frontiersin.org A primary area of its documented metabolic interference is the modulation of insulin (B600854) secretion. researchgate.netnih.gov Research has shown that this compound can produce disruptive metabolic effects. researchgate.net

Studies conducted on clonal rat pancreatic BRIN-BD11 cells have demonstrated that this compound stimulates the release of insulin in a concentration-dependent manner. nih.govmdpi.com This effect was observed at concentrations ranging from 10⁻⁸ M to 10⁻⁶ M. nih.govscispace.com However, at the higher concentration of 10⁻⁶ M, cytotoxic effects were also noted. nih.gov

Table 1: Effect of this compound on Insulin Release from BRIN-BD11 Cells

Concentration (M) Effect on Insulin Release Cytotoxicity Source
10⁻⁸ Stimulatory Not Reported nih.gov
10⁻⁷ Stimulatory Not Reported nih.gov
10⁻⁶ Stimulatory Cytotoxic nih.govscispace.com

Biological Activities and Functional Spectrum of Temporin 1vc and Analogues in Research Models

Broad-Spectrum Antimicrobial Research

Temporins are a family of short, typically cationic and amphipathic peptides, first isolated from the skin of the European red frog, Rana temporaria. plos.org These peptides are a part of the frog's innate immune system, offering protection against a wide array of microorganisms. imrpress.com The temporin family is highly diverse, with over 150 members identified from various frog species. nih.gov They generally consist of 8 to 17 amino acids and are characterized by a C-terminal amidation and a high content of hydrophobic residues. nih.govconicet.gov.ar Many temporins, including Temporin-1Vc, exhibit broad-spectrum antimicrobial activity, which has been the focus of extensive research. conicet.gov.arfrontiersin.org Their primary mechanism of action is often attributed to the perturbation and disruption of microbial cell membranes. conicet.gov.arnih.gov

Antifungal Activities in Model Systems

Several members of the temporin family have demonstrated significant antifungal activity against a range of pathogenic yeasts and filamentous fungi. conicet.gov.armdpi.com For instance, Temporin A is active against Candida albicans. mdpi.com Similarly, Temporin L has shown potent activity against various Candida species, including C. albicans and C. tropicalis. mdpi.com The antifungal mechanism of temporins is generally believed to involve the disruption of the fungal cell wall and membrane integrity, leading to leakage of intracellular contents and cell death. frontiersin.org

Analogues of temporins have been designed to enhance their antifungal properties. For example, a modified analogue of Temporin B, TB_KKG6K, was found to be effective against both planktonic and sessile forms of Candida albicans. biorxiv.org This analogue was shown to rapidly induce membrane depolarization and permeabilization in the fungal cells. biorxiv.org Furthermore, cyclic analogues of Temporin L have been developed and tested against various Candida species, with some showing significant activity against both planktonic cells and biofilms. mdpi.com These studies highlight the potential of designing temporin analogues with improved antifungal efficacy.

Table 1: Antifungal Activity of Selected Temporins and Analogues

Peptide/AnalogueTarget FungiObserved Effect
Temporin ACandida albicansActive against the fungus. mdpi.com
Temporin LCandida species (C. albicans, C. tropicalis)Potent activity against yeast strains. mdpi.com
TB_KKG6K (Temporin B analogue)Candida albicansRapidly killed planktonic and sessile forms. biorxiv.org
Cyclic Temporin L analoguesCandida species (C. albicans, C. glabrata, C. auris, C. parapsilosis, C. tropicalis)Significant anti-candida activity against planktonic and biofilm growth. mdpi.com

Antiprotozoal Activities in Model Systems

The activity of temporins extends to protozoan parasites. conicet.gov.ar Research has shown that certain temporins and their combinations can exhibit potent antiprotozoal effects. mdpi.commdpi.com For instance, Temporin A has demonstrated activity against various protozoa. mdpi.com The lytic activity of these peptides against protozoa is thought to occur through the permeabilization and destruction of their plasma membranes. imrpress.com

Studies exploring combinations of essential oils, organic acids, and metal ions have revealed synergistic antiprotozoal activities, in some cases surpassing the efficacy of conventional antibiotics like chloramphenicol (B1208) and metronidazole. mdpi.commdpi.com While direct studies on this compound's antiprotozoal activity are limited in the provided context, the broader family's demonstrated efficacy suggests a potential avenue for future investigation.

Antiviral Activities in Model Systems

Several temporins have been investigated for their antiviral properties against a range of viruses, including both enveloped and non-enveloped viruses. conicet.gov.armdpi.com For example, Temporin B has shown virucidal activity against Herpes Simplex Virus 1 (HSV-1) by disrupting the viral envelope. mdpi.comfrontiersin.org Temporin G has been found to inhibit the early stages of the influenza virus life cycle by interacting with the viral hemagglutinin (HA) protein. uniroma1.it

Analogues of temporins have been specifically designed to enhance their antiviral capabilities. Lysine-rich derivatives of Temporin-1CEb have been shown to significantly reduce HSV-1 replication by interfering with the virus's attachment to host cells. frontiersin.orgnih.gov These analogues interact with heparan sulfate (B86663) on the cell surface, a crucial component for HSV-1 entry. frontiersin.orgnih.gov Furthermore, lipidation of Temporin L analogues has been shown to improve their antiviral effect while reducing cytotoxicity. mdpi.com

Table 2: Antiviral Activity of Selected Temporins and Analogues

Peptide/AnalogueTarget VirusMechanism of Action
Temporin BHerpes Simplex Virus 1 (HSV-1)Disruption of the viral envelope. mdpi.comfrontiersin.org
Temporin GInfluenza VirusInteraction with viral hemagglutinin (HA) to block viral entry. uniroma1.it
Temporin-1CEb analoguesHerpes Simplex Virus 1 (HSV-1)Interaction with heparan sulfate to reduce viral attachment. frontiersin.orgnih.gov
Lipidated Temporin L analoguesHerpesviruses, paramyxoviruses, influenza virus, coronaviruses (including SARS-CoV-2)Improved antiviral effect with reduced cytotoxicity. mdpi.com

Modulation of Bacterial Biofilm Formation in Research Settings

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. frontiersin.org Several temporins and their derivatives have shown promise in combating biofilm formation. conicet.gov.ar For instance, Temporin L has been shown to inhibit the formation of Pseudomonas fluorescens biofilms in both static and dynamic flow conditions. mdpi.com It was observed to decrease biofilm development in a dose-dependent manner. mdpi.com

Temporin analogues have also been designed to specifically target biofilms. Derivatives of Temporin-GHa, namely GHaR and GHa11R, were found to inhibit the initial adhesion of Streptococcus mutans and reduce the production of extracellular polymeric substances (EPS), key components of the biofilm matrix. researchgate.netnih.gov Similarly, Temporin-GHc and Temporin-GHd have been shown to impede the initial attachment of S. mutans and disrupt preformed biofilms. frontiersin.org An analogue of Temporin-GHa, GHa4R, not only inhibited biofilm formation by Staphylococcus aureus but also eradicated established 24-hour biofilms. nih.gov

Immunomodulatory Research Pathways

Beyond their direct antimicrobial actions, temporins can also modulate the host immune response, a property that is gaining increasing research interest. conicet.gov.ar

Interaction with Host Immune Components (e.g., LPS Binding, Chemoattraction)

A key immunomodulatory function of some temporins is their ability to bind to and neutralize lipopolysaccharide (LPS), the major component of the outer membrane of Gram-negative bacteria and a potent trigger of septic shock. nih.govplos.org Temporin L, for example, has been shown to strongly bind to E. coli LPS and its toxic component, lipid A. nih.gov This interaction can neutralize the inflammatory effects of LPS. mdpi.comnih.gov The ability of Temporin L to bind LPS is also supported by the observation that increasing concentrations of LPS inhibit its bactericidal activity against E. coli. nih.gov

Furthermore, some temporins can act as chemoattractants for immune cells. conicet.gov.ar Temporin A, for instance, is a chemoattractant for phagocytic leukocytes through its interaction with the Formyl Peptide Receptor-Like 1 (FPRL1) receptor, suggesting a role in orchestrating the host's immune response to infection. mdpi.com The synergistic action of temporins, such as the combination of Temporin A and a modified Temporin B, has been shown to exert both antimicrobial and anti-inflammatory activity in vivo. plos.org

Anti-Inflammatory Signaling Modulation

While direct studies on the anti-inflammatory signaling of this compound are limited, research on other temporin family members provides insight into their potential mechanisms. Temporins, as a class of antimicrobial peptides (AMPs), are recognized for their immunomodulatory properties in addition to their antimicrobial functions. nih.gov

For instance, Temporin-1CEa has been shown to bind to lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent inducer of inflammation. mdpi.com This interaction, primarily driven by electrostatic forces, can neutralize the toxic effects of LPS. nih.gov By binding to LPS, Temporin-1CEa can inhibit the inflammatory cascade it triggers. mdpi.com

Studies on Temporin-1CEa and its analogues have demonstrated a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) in macrophage cell lines stimulated with LPS. nih.gov The mechanism behind this reduction involves the downregulation of the MyD88-dependent signaling pathway. mdpi.comnih.gov This pathway is a crucial component of the innate immune response, activated by Toll-like receptors (TLRs) upon recognition of microbial products like LPS. frontiersin.orgoncotarget.com By inhibiting this pathway, temporins can effectively dampen the inflammatory response. nih.gov

Furthermore, research on Temporin L analogues has shown their ability to reduce leukocyte infiltration and the synthesis of inflammatory mediators, including IL-6 and TNF-α, in an in vivo model of inflammation. nih.gov This suggests that temporins can modulate the inflammatory response at both cellular and systemic levels. The activation of key intracellular signaling pathways like mitogen-activated protein kinase (MAPK) and nuclear factor kappa-B (NF-κB) are central to the production of pro-inflammatory cytokines. oncotarget.com The ability of some phytochemicals to suppress TNF-α and IL-1β production is linked to preventing NF-κB activation and attenuating the phosphorylation of ERK and JNK signaling pathways. frontiersin.org Although not directly demonstrated for this compound, the activities of its analogues suggest it may also modulate these critical inflammatory signaling pathways.

Anti-Proliferative Research Applications

The anti-proliferative potential of temporins, including analogues of this compound, has been explored in various cancer cell lines.

In Vitro Studies on Cancer Cell Lines (e.g., MCF-7, HeLa)

Research has shown that certain temporins exhibit cytotoxic and anti-proliferative effects against cancer cells. For example, Temporin-1CEa has demonstrated anti-cancer activity against several cell lines, with a notable effect on human breast cancer cells. mdpi.com The mechanism appears to involve the rapid disruption of the cell membrane, leading to the leakage of intracellular contents. nih.gov

In studies involving the human breast adenocarcinoma cell line, MCF-7, some synthesized antimicrobial peptides, including a temporin, inhibited cell growth. researchgate.netphytopharmajournal.com The anti-proliferative activity of certain compounds in MCF-7 cells can lead to apoptosis (programmed cell death). nih.gov For instance, the natural product Temporin-SHa and its analog [G10a]SHa were found to be cytotoxic to mammalian cell lines. nih.gov A conjugate of the [G10a]SHa analog with a breast cancer targeting peptide showed selective activity against the MCF-7 cell line and induced apoptosis by modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2. nih.gov

Similarly, in studies with HeLa cells, a human cervical cancer cell line, various natural extracts have been shown to inhibit cell proliferation and induce cell death. tjnpr.orginnovareacademics.inunicamp.br While direct studies of this compound on HeLa cells are not prevalent, the known mechanisms of other temporins suggest a potential for similar anti-proliferative investigations. The anti-proliferative effects are often dose-dependent and can involve cell cycle arrest and the induction of apoptosis. mdpi.com

The following table summarizes the anti-proliferative activity of a related temporin analog on a breast cancer cell line:

Cell LinePeptide/AnalogObserved EffectReference
MCF-7 Temporin [G10a]SHa-BCTP conjugateSelective cytotoxicity and induction of apoptosis nih.gov

Metabolic Regulation Research

The influence of temporins on metabolic processes, particularly insulin (B600854) secretion, has been a subject of investigation.

Investigation of Insulinotropic Effects in Cellular and Animal Models

Studies have explored the insulin-releasing properties of the temporin family of peptides. Research on clonal rat pancreatic BRIN-BD11 cells demonstrated that this compound, at concentrations from 10⁻⁸ to 10⁻⁶M, stimulated insulin release. nih.gov However, at the highest concentration of 10⁻⁶M, it also exhibited cytotoxicity. nih.govresearchgate.netresearchgate.net

The mechanism by which some temporins stimulate insulin secretion appears to be independent of the ATP-sensitive potassium (KATP) channels, as they did not affect intracellular calcium concentrations at a concentration of 10⁻⁷ M. nih.govresearchgate.net This is a key pathway for glucose-stimulated insulin secretion. The ability of certain peptides to stimulate insulin secretion without cytotoxicity is a critical factor in their potential therapeutic application for type 2 diabetes. mdpi.com The broader context of metabolic regulation involves complex networks of metabolite sensing and feedback loops to maintain homeostasis. nih.gov

The following table details the insulinotropic effects of this compound in a cellular model:

Cell LinePeptideConcentration RangeEffect on Insulin SecretionCytotoxicityReference
BRIN-BD11 This compound10⁻⁸ - 10⁻⁶MStimulatoryObserved at 10⁻⁶M nih.gov

Investigation of Hormetic Responses in Microbial Growth Dynamics

Hormesis, a dose-response phenomenon characterized by a low-dose stimulation and a high-dose inhibition, has been observed in the context of antimicrobial peptides and microbial growth.

Some natural and artificial cationic antimicrobial peptides have been shown to exhibit a hormetic effect on certain bacteria, particularly slow-growing mycobacteria. nih.gov This means that at sublethal concentrations, these peptides can stimulate bacterial growth, while at higher concentrations, they inhibit it. nih.gov This dose-response relationship is a critical consideration in understanding the complex interactions between antimicrobial agents and microbial populations. researchgate.netnae.eduepa.gov

Structure Activity Relationship Sar Studies and Rational Peptide Design

Impact of Amino Acid Composition and Sequence on Activity

The specific sequence and composition of amino acids in Temporin-1Vc are critical determinants of its biological function. The primary sequence of this compound is H-Phe-Leu-Pro-Leu-Val-Thr-Met-Leu-Leu-Gly-Lys-Leu-Phe-NH2. novoprolabs.com This 13-amino acid peptide, originally isolated from the skin secretions of the carpenter frog Rana virgatipes, demonstrates antibacterial activity. novoprolabs.com

The arrangement of hydrophobic and cationic residues is a hallmark of many AMPs, including temporins. frontiersin.orgconicet.gov.ar The high content of hydrophobic amino acids, particularly leucine, which is the most abundant, constitutes about 70% of the sequence in many temporins. conicet.gov.armdpi.com This hydrophobicity is crucial for the peptide's ability to interact with and disrupt microbial cell membranes. frontiersin.org

Studies on various temporins have shown that even minor changes in the amino acid sequence can significantly alter their activity. For instance, the substitution of specific amino acids can enhance activity against a broader range of bacteria or reduce toxicity to host cells. mdpi.comresearchgate.net The presence of a proline residue often induces a kink in the peptide's helical structure, which can be important for its membrane-disrupting mechanism. plos.org The C-terminal amidation, a common feature in temporins, is a post-translational modification that typically enhances antimicrobial activity by increasing the peptide's net positive charge and resistance to degradation by carboxypeptidases. mdpi.commdpi.comnih.gov

Role of Hydrophobicity and Net Charge in Biological Function

The biological activity of this compound and other temporins is intricately linked to two key physicochemical properties: hydrophobicity and net positive charge. mdpi.comresearchgate.net A delicate balance between these two factors is essential for potent antimicrobial action while minimizing toxicity to host cells. mdpi.commdpi.com

Hydrophobicity , conferred by the abundance of nonpolar amino acids like Phenylalanine, Leucine, Valine, and Methionine in this compound, drives the initial interaction and insertion of the peptide into the lipid bilayer of microbial membranes. frontiersin.orgresearchgate.net Generally, increasing hydrophobicity can lead to stronger antimicrobial activity. However, excessive hydrophobicity can also result in increased toxicity towards eukaryotic cells, such as red blood cells (hemolytic activity), as the peptide loses its ability to discriminate between microbial and host cell membranes. mdpi.commdpi.com

Net positive charge is another crucial factor. frontiersin.org this compound has a net charge of +1 at neutral pH due to the single Lysine (B10760008) (Lys) residue. conicet.gov.ar This positive charge facilitates the initial electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. frontiersin.orgmdpi.com Increasing the net positive charge, often by substituting neutral or acidic amino acids with basic ones like Lysine or Arginine, can enhance antimicrobial potency, particularly against Gram-negative bacteria. frontiersin.orgmdpi.commdpi.com This is because a higher positive charge can more effectively compete with divalent cations that stabilize the outer membrane of Gram-negative bacteria.

The interplay between hydrophobicity and net charge is a central theme in SAR studies of temporins. mdpi.commdpi.comnih.gov Achieving an optimal balance is key to designing analogues with high antimicrobial efficacy and selectivity. mdpi.comnih.gov A plot of mean net charge versus mean hydrophobicity can be used to classify proteins and peptides, with antimicrobial peptides occupying a specific region of this "charge-hydrophobicity phase space". researchgate.net

Design and Synthesis of this compound Analogues for Enhanced Research Utility

To improve upon the natural properties of this compound, researchers design and synthesize analogues with specific modifications. These efforts aim to create peptides with enhanced antimicrobial activity, broader spectrum, increased stability, and reduced toxicity. The primary method for creating these analogues is solid-phase peptide synthesis (SPPS), which allows for the precise, residue-by-residue construction of a desired peptide sequence. mdpi.comkennesaw.edu

A common strategy in rational peptide design is the substitution of one or more amino acids in the native sequence. mdpi.commdpi.comnih.gov These substitutions are guided by SAR principles to modulate properties like hydrophobicity, net charge, and helicity.

Increasing Cationicity: Replacing neutral amino acids with basic residues like Lysine (Lys) or Arginine (Arg) is a frequent modification to increase the net positive charge. mdpi.commdpi.com For example, analogues of Temporin B were created with two additional lysine residues at the N-terminus, which significantly improved activity against Gram-negative bacteria. mdpi.comnih.gov

Modulating Hydrophobicity: The hydrophobicity can be fine-tuned by substituting amino acids. For instance, replacing a less hydrophobic residue with a more hydrophobic one like Tryptophan (Trp) or Norleucine (Nle) can enhance membrane interaction. nih.govnih.govmdpi.com Conversely, reducing hydrophobicity by replacing a nonpolar residue can decrease hemolytic activity. mdpi.com

N-terminal Acylation: Attaching fatty acids (lipidation) to the N-terminus of temporin analogues is another modification strategy. This significantly increases the peptide's hydrophobicity. Studies on a Temporin-1CEb analogue showed that acylation with lauric acid (C12) dramatically improved its antifungal and antibacterial activity, though it also increased cytotoxicity. mdpi.com

Table 1: Examples of Amino Acid Substitutions in Temporin Analogues and Their Effects

Parent Peptide Analogue/Modification Purpose of Modification Observed Effect
Temporin A [Tyr¹]Temporin A Study impact of aromatic substitution Varied effects on antibacterial and antiproliferative activity. mdpi.comnih.gov
Temporin L [Pro³]Temporin L Reduce hemolytic activity Slightly reduced hemolytic activity. nih.gov
Temporin B TB_KKG6A Increase positive charge Improved activity against Gram-negative bacteria. mdpi.comnih.gov
Temporin-1CEb Analogue DK5 C12-DK5 (N-terminal lauric acid) Increase hydrophobicity ~10-fold improved anti-Candida activity, but also high cytotoxicity. mdpi.com

To enhance peptide stability against proteases, which are enzymes that degrade proteins and peptides, non-canonical amino acids can be incorporated into the sequence. semanticscholar.orgmdpi.com Proteases typically recognize and cleave peptide bonds between L-amino acids, the naturally occurring form.

Incorporating D-amino acids, the mirror images (enantiomers) of L-amino acids, can make the peptide resistant to proteolytic degradation, thereby increasing its half-life in a biological system. semanticscholar.orgmdpi.comresearchgate.net This strategy has been explored for various temporins. For example, replacing L-lysines with D-lysines in a Temporin B analogue was done to improve its proteolytic stability for antifungal applications. mdpi.com

Systematic replacement of amino acids in the helical domain of a Temporin L analogue with their D-isomers was found to disrupt the helical structure. nih.gov Interestingly, this study identified that a single L- to D-amino acid substitution could maintain strong anti-Candida activity while eliminating toxicity towards human cells, highlighting the potential of D-amino acid incorporation for improving therapeutic selectivity. nih.govresearchgate.net

Beyond linear sequences, researchers have explored more complex peptide architectures to enhance activity and stability. Branched or dimeric structures can be engineered to present multiple copies of the active peptide sequence, potentially leading to increased local concentrations at the target membrane and enhanced binding avidity.

For instance, dimeric versions of Temporin A have been shown to be active against Gram-negative bacteria like E. coli, unlike the monomeric parent peptide. plos.org Another strategy involves creating branched structures to improve stability against proteases through steric hindrance. This approach was used in designing analogues of Temporin-1CEh to optimize its antibacterial activity. nih.gov Molecular engineering of the Temporin A gene to create msrA3, which was then expressed in plants, demonstrates another form of engineered peptide architecture leading to broad-spectrum pathogen resistance. plos.org

Incorporation of Non-Canonical Amino Acids (e.g., D-Amino Acids)

Conformational Analysis in Relation to Biological Activity

The three-dimensional structure (conformation) that this compound adopts upon interacting with a cell membrane is crucial for its biological function. nih.govnih.gov In an aqueous environment, many temporins, which are generally short and flexible, exist in a random, unordered state. mdpi.comnih.gov However, in the presence of a membrane-mimicking environment, such as lipid micelles (like sodium dodecyl sulfate (B86663), SDS) or liposomes, they fold into an α-helical conformation. researchgate.netmdpi.comnih.govmdpi.com

This induced α-helix is typically amphipathic, meaning it has a hydrophobic face and a hydrophilic (or charged) face. This structure is ideal for interacting with the amphipathic environment of a lipid bilayer. The hydrophobic face of the helix inserts into the nonpolar core of the membrane, while the cationic residues on the hydrophilic face can interact with the negatively charged lipid headgroups on the membrane surface.

Conformational studies, primarily using techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy, are essential for understanding these structural transitions. plos.orgnih.gov

Circular Dichroism (CD) spectroscopy is used to assess the secondary structure of the peptide. The characteristic CD spectra with negative bands around 208 and 222 nm confirm the presence of an α-helical structure in membrane-mimicking environments. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed, atomic-resolution three-dimensional structures of the peptide when bound to micelles. plos.org NMR studies on Temporin-1Ta in LPS micelles revealed a helical conformation for residues L4-I12, which is thought to be important for its interaction with the outer membrane of Gram-negative bacteria. plos.org

SAR studies have revealed a direct correlation between the degree of helicity and the hemolytic activity of temporin analogues; a higher percentage of α-helix often leads to greater toxicity against red blood cells. nih.gov However, the relationship with antimicrobial activity is not as direct, suggesting that while an α-helical structure is important, other factors also play a significant role. nih.gov Understanding the precise conformation and orientation of this compound and its analogues within the membrane is key to elucidating their mechanism of action and designing more effective and selective antimicrobial agents. researchgate.net

Advanced Research Methodologies for Temporin 1vc Investigation

Peptide Isolation and Purification Techniques

The initial step in studying naturally occurring peptides like Temporin-1Vc involves their isolation and purification from their biological source. This process is crucial to obtain a pure sample for subsequent structural and functional analyses.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the purification of peptides from complex biological mixtures. kromasil.com In the study of skin secretions from Rana virgatipes, peptides were purified by Reverse-Phase HPLC (RP-HPLC). researchgate.netresearchgate.net This method separates molecules based on their hydrophobicity. The crude secretion is passed through a column packed with a nonpolar stationary phase, and a gradient of increasing organic solvent is used to elute the bound peptides. Peptides with higher hydrophobicity are retained longer on the column and elute at higher concentrations of the organic solvent. This high-resolution technique allows for the separation of individual peptides, including this compound, from other components in the frog's skin secretion. researchgate.netscispace.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): To identify and characterize the purified peptides, a combination of liquid chromatography and tandem mass spectrometry (LC-MS/MS) is often employed. nih.govbanglajol.info After separation by HPLC, the fractions containing the peptides are introduced into a mass spectrometer. The mass spectrometer first measures the mass-to-charge ratio of the intact peptide, providing its molecular weight. Subsequently, the peptide is fragmented, and the masses of the resulting fragments are measured (MS/MS). This fragmentation pattern provides sequence information, allowing for the precise identification of the peptide. researchgate.net This combined approach is highly effective for identifying novel peptides like this compound from natural sources. researchgate.netnih.gov

Chemical Synthesis Methodologies

Once the amino acid sequence of a peptide is determined, chemical synthesis allows for the production of large quantities of the pure peptide for further research. This also enables the creation of analogues with modified sequences to study structure-activity relationships.

Solid-Phase Peptide Synthesis (SPPS): Solid-Phase Peptide Synthesis (SPPS) is the most common method for chemically synthesizing peptides like this compound. nih.govnih.govejbiotechnology.info This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. csic.es The process begins with the C-terminal amino acid of the desired peptide sequence being attached to the resin. The synthesis then proceeds by repeatedly deprotecting the N-terminus of the growing chain and coupling the next protected amino acid until the entire sequence is assembled. csic.es Finally, the completed peptide is cleaved from the resin and all protecting groups are removed. csic.es SPPS is an efficient method that allows for the straightforward purification of the final product and has been utilized for the synthesis of various temporin peptides and their analogues. nih.govnih.govnih.gov

Biophysical Characterization Techniques

A variety of biophysical techniques are used to investigate the structural and interactive properties of this compound. These methods provide insights into the peptide's conformation, its interactions with model membranes, and its mechanism of action at a molecular level.

Spectroscopic Analysis

Spectroscopic techniques are invaluable for studying the secondary structure of peptides in different environments.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a widely used technique to determine the secondary structure of peptides in solution. nih.gov The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules like peptides. The resulting CD spectrum provides information about the peptide's conformation, such as whether it adopts an α-helical, β-sheet, or random coil structure. For many temporins, CD studies have shown that they are unstructured (random coil) in aqueous solutions but fold into an α-helical conformation in membrane-mimicking environments, such as in the presence of trifluoroethanol (TFE) or lipid vesicles. nih.govresearchgate.netnih.gov This induced helicity is often crucial for their biological activity.

Fluorescence Spectroscopy: Fluorescence spectroscopy is another powerful tool to study peptide-membrane interactions. scispace.com This technique can be used to monitor changes in the local environment of fluorescent amino acid residues, such as tryptophan, or externally added fluorescent probes. By observing changes in fluorescence intensity, emission wavelength, and polarization upon addition of model membranes, researchers can gain insights into the binding affinity, depth of insertion, and aggregation state of the peptide within the lipid bilayer. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides high-resolution, atomic-level information about the three-dimensional structure and dynamics of peptides in solution or in membrane-mimicking environments like micelles. nih.govplos.orgresearchgate.net By analyzing the interactions between nuclear spins, it is possible to determine the precise folding of the peptide chain and its orientation relative to the membrane. nih.govplos.orgnih.gov NMR studies on temporins have revealed detailed structures in membrane mimetics, highlighting the amphipathic nature of their α-helical conformation, which is critical for their membrane-disrupting activities. plos.orgnih.govnih.gov

Calorimetric Studies

Calorimetric techniques directly measure the heat changes associated with molecular interactions, providing fundamental thermodynamic data.

Isothermal Titration Calorimetry (ITC): ITC is a thermodynamic technique used to quantify the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of binding between a peptide and its target, such as a model membrane or a specific lipid. tainstruments.comunits.itkhanacademy.org In a typical ITC experiment, a solution of the peptide is titrated into a solution containing lipid vesicles, and the heat released or absorbed during the interaction is measured. units.itmdpi.com This provides a complete thermodynamic profile of the binding event, which can help to elucidate the driving forces of the interaction. tainstruments.commdpi.com

Differential Scanning Calorimetry (DSC): DSC is used to study the effect of a peptide on the physical properties of lipid bilayers. nih.govsetaramsolutions.comlinseis.commt.com This technique measures the heat flow associated with phase transitions of lipids as a function of temperature. setaramsolutions.commt.com By monitoring changes in the temperature and enthalpy of the lipid phase transitions in the presence of a peptide, researchers can determine how the peptide perturbs the structure and organization of the lipid bilayer. nih.gov For instance, the broadening or shifting of the main phase transition peak can indicate that the peptide is inserting into and disrupting the lipid packing. nih.gov

Microscopy Techniques

Microscopy techniques provide direct visualization of the effects of peptides on membrane morphology.

Transmission Electron Microscopy (TEM): TEM allows for high-resolution imaging of the ultrastructural changes induced by peptides on bacterial cells or model vesicles. nih.govjeol.com By observing negatively stained or cryo-fixed samples, researchers can visualize effects such as membrane thinning, pore formation, or complete lysis of the cell. nih.govnih.gov TEM studies on other temporins have shown that they can cause significant damage to bacterial membranes, leading to leakage of cellular contents. nih.gov

Atomic Force Microscopy (AFM): AFM is a high-resolution imaging technique that can visualize the surface of membranes at the nanoscale. nih.gov It can be used to observe the effects of peptides on the topography of supported lipid bilayers in real-time. AFM studies can reveal the formation of pores, channels, or other membrane defects induced by the peptide, providing direct evidence for its membrane-disrupting mechanism. nih.gov

Field Emission Gun-Scanning Electron Microscopy (FEG-SEM): FEG-SEM provides high-resolution images of the surface morphology of cells. nih.gov This technique has been used to visualize the damage caused by temporins to the surface of bacteria and parasites, revealing membrane blebbing, roughening, and disruption. nih.govnih.gov

Surface Plasmon Resonance

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique used to monitor biomolecular interactions in real-time. nih.gov In the context of peptide-membrane studies, one of the interacting partners (e.g., a lipid bilayer) is immobilized on a sensor chip, and the other (the peptide) is flowed over the surface. The binding of the peptide to the membrane causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. This allows for the determination of association and dissociation rate constants, and thus the binding affinity, of the peptide for the membrane. nih.gov

Summary of Methodologies and Findings for this compound Investigation

MethodologyTechniqueKey Findings/Applications
Peptide Isolation & PurificationHigh-Performance Liquid Chromatography (HPLC)Separates this compound from other components in frog skin secretions based on hydrophobicity. researchgate.netresearchgate.netscispace.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Determines the molecular weight and amino acid sequence of the purified this compound. researchgate.netnih.gov
Chemical SynthesisSolid-Phase Peptide Synthesis (SPPS)Enables the production of pure this compound and its analogues for detailed study. nih.govnih.govnih.gov
Spectroscopic AnalysisCircular Dichroism (CD) SpectroscopyReveals that temporins typically adopt an α-helical structure in membrane-like environments, which is linked to their activity. nih.govresearchgate.net
Fluorescence SpectroscopyInvestigates the binding and insertion of the peptide into lipid bilayers. scispace.commdpi.com
Nuclear Magnetic Resonance (NMR) SpectroscopyProvides a high-resolution 3D structure of the peptide when bound to membrane mimetics. nih.govplos.orgresearchgate.net
Calorimetric StudiesIsothermal Titration Calorimetry (ITC)Quantifies the thermodynamic parameters (affinity, enthalpy) of the peptide-membrane interaction. tainstruments.comunits.itmdpi.com
Differential Scanning Calorimetry (DSC)Shows how the peptide perturbs the organization and phase behavior of lipid bilayers. nih.govsetaramsolutions.com
Microscopy TechniquesTransmission Electron Microscopy (TEM)Visualizes the ultrastructural damage, such as pore formation, caused by the peptide to cells and vesicles. nih.govnih.gov
Atomic Force Microscopy (AFM)Images the nanoscale changes in membrane topography, like channel formation, in real-time. nih.gov
Field Emission Gun-Scanning Electron Microscopy (FEG-SEM)Provides high-resolution images of surface damage to microbial cells. nih.govnih.gov
Surface Interaction AnalysisSurface Plasmon Resonance (SPR)Measures the real-time kinetics (association/dissociation rates) of peptide-membrane binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity of chemical compounds based on their molecular structures. protoqsar.com This approach is grounded in the principle that the structure of a molecule is intrinsically linked to its activity. protoqsar.com By developing mathematical algorithms, QSAR models can forecast the physicochemical, biological, or toxicological properties of compounds without the need for initial laboratory experiments. protoqsar.com

The process of creating a QSAR model involves several key steps. protoqsar.com Initially, the structures of molecules with known properties are converted into numerical descriptors that quantify various aspects of their structure. protoqsar.com These descriptors can range from simple counts of specific atoms or functional groups to more complex topographical and quantum-chemical parameters. protoqsar.comnih.gov Statistical and machine learning techniques are then employed to build a model that correlates these descriptors with the observed biological activity. protoqsar.com This data matrix is typically divided into a training set, used to build the model, and a validation or test set, to assess its predictive power. protoqsar.com

In the context of antimicrobial peptides like temporins, QSAR can be a powerful tool for designing new analogues with enhanced activity and reduced toxicity. mdpi.com By analyzing the relationships between the structural features of temporin analogues and their antimicrobial or cytotoxic effects, researchers can identify key molecular determinants of activity. mdpi.combiorxiv.org This knowledge can then guide the synthesis of novel peptides with improved therapeutic potential. mdpi.com For instance, QSAR models have been successfully applied to design new benzo[c]phenanthridine (B1199836) analogues with higher antitumor and topoisomerase I inhibitory activity. mdpi.com

In Vitro and Ex Vivo Biological Assay Development

In vitro and ex vivo biological assays are fundamental tools for characterizing the biological activity of novel compounds like this compound. pacificbiolabs.comrouken.bioaimplas.net These assays are conducted in controlled laboratory settings, using components such as cell cultures, bacteria, or isolated tissues to assess the effects of a substance. aimplas.net

Membrane Permeabilization and Depolarization Assays

A primary mechanism of action for many antimicrobial peptides, including temporins, is the disruption of microbial cell membranes. nih.gov Assays that measure membrane permeabilization and depolarization are therefore crucial for investigating the activity of this compound.

Membrane Permeabilization Assays: These assays detect the disruption of the cell membrane's barrier function. uva.nl A common method involves the use of fluorescent dyes like SYTOX Green, which are normally impermeable to intact cell membranes. biorxiv.org When the membrane is compromised by a peptide, the dye enters the cell, binds to nucleic acids, and emits a fluorescent signal, providing a measure of permeabilization. biorxiv.orgplos.org Another approach utilizes the cytoplasmic enzyme β-galactosidase in engineered bacterial strains. plos.org Membrane leakage allows a chromogenic substrate (like o-nitrophenyl-β-galactopyranoside, ONPG) to enter the cell, where it is hydrolyzed by the enzyme, producing a colored product that can be quantified. plos.org

Membrane Depolarization Assays: These assays measure changes in the electrical potential across the cell membrane. uva.nl Voltage-sensitive dyes are employed to monitor the membrane potential of bacterial cells. uva.nl Depolarization of the membrane, a key event in antimicrobial peptide-induced cell death, is detected as a change in the fluorescence of these dyes. biorxiv.orgmdpi.com For example, studies on temporin analogues have utilized such dyes to demonstrate rapid induction of membrane depolarization in fungal cells. biorxiv.org

Cellular Viability and Proliferation Assays in Research Cell Lines

To evaluate the effect of this compound on eukaryotic cells, including potential cytotoxicity and anti-proliferative activity against cancer cells, various cellular viability and proliferation assays are employed. promega.comthermofisher.com These assays measure different indicators of cell health and growth. promega.compromega.co.uk

Viability Assays: These assays distinguish between living and dead cells. thermofisher.com A widely used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.gov In viable cells, mitochondrial reductases convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells. nih.govnih.gov Other common assays include those based on the reduction of resazurin (B115843) (also known as AlamarBlue) or the measurement of intracellular ATP levels, which is a marker of metabolically active cells. nih.govbmglabtech.com

Proliferation Assays: These assays measure the increase in cell number over time. nih.gov While direct cell counting is the most accurate method, it can be inefficient. nih.gov Surrogate methods often rely on measuring metabolic activity or total protein content. nih.gov For instance, the sulforhodamine B (SRB) assay quantifies total protein content, which generally correlates with cell number. nih.gov Another approach involves the use of nucleoside analogs, like BrdU, which are incorporated into the DNA of dividing cells and can be detected with specific antibodies. bmglabtech.com

Biofilm Assays

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously resistant to antibiotics. nih.gov Assays that evaluate the ability of this compound to inhibit biofilm formation or eradicate established biofilms are critical for assessing its therapeutic potential. mdpi.com

A common method for quantifying biofilm biomass is the crystal violet (CV) staining assay. mdpi.comfrontiersin.org In this assay, biofilms are grown in microtiter plates, and after removing planktonic cells, the remaining biofilm is stained with CV. mdpi.com The bound dye is then solubilized, and its absorbance is measured, providing an indication of the total biofilm mass. frontiersin.org The MTT assay can also be adapted to assess the metabolic activity of cells within the biofilm, offering another measure of biofilm viability. frontiersin.org

To visualize the effect of peptides on biofilms, fluorescence microscopy is often used. mdpi.com Stains like SYTO 9 can be used to label all bacteria within the biofilm, allowing for the observation of changes in biofilm structure and integrity after peptide treatment. mdpi.com

Pre-clinical Research Models and Systemic Investigations (e.g., Galleria mellonella larva model, rodent models for systemic responses)

To evaluate the in vivo efficacy and systemic effects of this compound, pre-clinical research models are essential. These models bridge the gap between in vitro studies and clinical trials in humans.

Galleria mellonella Larva Model: The larvae of the greater wax moth, Galleria mellonella, have emerged as a valuable and ethically sound alternative to mammalian models for studying microbial infections and the efficacy of antimicrobial compounds. microbiologysociety.orgfrontiersin.org A key advantage is the functional similarity between the insect's innate immune system and that of mammals, with insect hemocytes performing functions analogous to phagocytic cells like macrophages and neutrophils. microbiologysociety.orgfrontiersin.org G. mellonella larvae can be maintained at 37°C, allowing for the study of human pathogens at a physiologically relevant temperature. microbiologysociety.org This model has been successfully used to assess the virulence of various pathogens and the in vivo efficacy of antifungal and antibacterial agents. frontiersin.orgnih.gov For instance, it has been used to study indomethacin-induced gut damage, demonstrating symptoms similar to those in rodent models. biorxiv.org

Rodent Models for Systemic Responses: Rodent models, such as mice and rats, are widely used to investigate systemic infections and the host's inflammatory response, often referred to as sepsis. nih.gov These models can be broadly categorized into toxemia models, where a component like lipopolysaccharide (LPS) is injected to induce a systemic inflammatory response, and infection models, where a localized infection is established that progresses to a systemic state. nih.gov For example, in vivo experiments in rat models have shown that temporin L, in combination with antibiotics, can reduce plasma levels of endotoxins. mdpi.com Similarly, temporin A has demonstrated improved survival in a mouse model of staphylococcal sepsis when co-administered with an antibiotic. mdpi.com These models are crucial for understanding the complex interplay between the antimicrobial agent, the pathogen, and the host immune system. nih.gov

Resistance Development Studies in Model Pathogens

A significant advantage of antimicrobial peptides over conventional antibiotics is their potential to circumvent the development of resistance. Studies designed to assess the propensity of model pathogens to develop resistance to this compound are therefore of high importance.

One common approach involves the serial passage of a model pathogen, such as Staphylococcus aureus, in the presence of sub-lethal concentrations of the antimicrobial peptide. biorxiv.org The minimum inhibitory concentration (MIC) of the peptide is determined after each passage. A significant increase in the MIC over successive generations would indicate the development of resistance. The stability of the MIC over many passages suggests a low potential for resistance development. For example, some studies have investigated the synergistic effects of different temporins, which may further reduce the likelihood of resistance emerging. biorxiv.org

Future Perspectives and Research Avenues for Temporin 1vc

Exploration of Novel Biological Activities

The primary characterized activity of Temporin-1Vc is its potent inhibitory action against Gram-positive bacteria, including clinically significant strains like methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Beyond this, research has shown that this compound, along with its counterparts Temporin-1Va and Temporin-1Vb from the same species, can stimulate the release of insulin (B600854) from pancreatic β-cells. mdpi.comresearchgate.net However, the full spectrum of its biological activities remains largely unexplored.

Future research should focus on investigating other potential therapeutic properties, which have been identified in other members of the temporin family. mdpi.comresearchgate.net These areas of exploration include:

Antiviral Activity: Many temporins, such as Temporin G and analogues of Temporin-1CEb, have demonstrated the ability to inhibit viral replication, including that of Herpes Simplex Virus Type 1 (HSV-1). frontiersin.orgnih.govmdpi.com Research is warranted to screen this compound against a panel of enveloped and non-enveloped viruses to determine if it shares these antiviral capabilities.

Anticancer Properties: Certain temporins, like Temporin-1CEa and Temporin-SHa, have shown selective cytotoxicity against various cancer cell lines, often through mechanisms involving membrane disruption and the induction of apoptosis. researchgate.netplos.orgiiitd.edu.inmdpi.com Investigating the effect of this compound on different human cancer cell lines could reveal novel antiproliferative activities.

Immunomodulatory Effects: Some antimicrobial peptides (AMPs) can modulate the host's immune response, an activity that is distinct from direct pathogen killing. nih.govresearchgate.net Studies could explore whether this compound influences cytokine production, immune cell migration, or inflammatory pathways, which could have implications for treating inflammatory conditions or enhancing host defense.

Integration with Advanced Delivery Systems for Research Applications (e.g., Nanotechnology)

While this compound holds promise, the practical application of peptides in research and clinical settings is often limited by issues of stability, degradation by proteases, and delivery to target sites. mdpi.comnih.govnih.gov Nanotechnology offers a powerful toolkit to overcome these challenges. conicet.gov.ar Future research should explore the integration of this compound with various nanocarriers to enhance its utility in research applications.

Potential delivery systems include:

Polymeric Nanoparticles: Biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA) can encapsulate peptides, protecting them from enzymatic degradation and allowing for controlled release. mdpi.com Encapsulating this compound in PLGA nanoparticles could enable sustained-release studies and improve its bioavailability in in vivo models. mdpi.commdpi.com

Liposomes: These lipid-based vesicles can carry both hydrophilic and hydrophobic molecules and can be tailored to target specific cell types. Formulating this compound within liposomes could enhance its interaction with cell membranes and facilitate studies on its intracellular targets.

Chitosan Nanoparticles: Chitosan, a natural polymer, has been used to deliver other temporins, such as Temporin B. frontiersin.org These nanoparticles can prolong the antimicrobial effect and reduce the peptide's toxicity to mammalian cells, making them an excellent candidate for developing research tools based on this compound. mdpi.comfrontiersin.org

Such nano-formulations would be invaluable for research applications, allowing for more precise investigations into the peptide's long-term effects, mechanism of action, and potential therapeutic efficacy in complex biological systems. mdpi.com

Deepening Understanding of Molecular Interactions and Signaling Pathways

The mechanism of action for most temporins involves direct interaction with and disruption of microbial cell membranes. plos.orgmdpi.com These peptides typically adopt an α-helical structure that inserts into the lipid bilayer, leading to permeabilization through models like the "carpet-like" or "detergent-like" mechanism. plos.orgmdpi.com While this is the presumed mechanism for this compound's antibacterial effect, the precise molecular details of its interaction with bacterial membranes have not been fully elucidated.

A particularly intriguing area for future research is the signaling pathway associated with its insulin-releasing properties. Studies have indicated that this compound and its related peptides stimulate insulin secretion through a K(ATP) channel-independent pathway. mdpi.comresearchgate.netscispace.comresearchgate.net This distinguishes it from many other secretagogues and suggests a novel mechanism of action on pancreatic β-cells.

Future research priorities should include:

Biophysical Studies: Utilizing techniques like Nuclear Magnetic Resonance (NMR) and Surface Plasmon Resonance (SPR) to study the specific interaction of this compound with model membranes that mimic bacterial and mammalian cells.

Pathway Elucidation: Investigating the downstream molecular events in pancreatic β-cells following exposure to this compound. This includes identifying the specific receptors or membrane components it interacts with and mapping the subsequent intracellular signaling cascade that leads to insulin exocytosis, bypassing the classical K(ATP) channel pathway. mdpi.comnih.gov

Harnessing Hormetic Effects for Biotechnological Applications

Hormesis is a biphasic dose-response phenomenon where a substance has a stimulatory or beneficial effect at low doses and an inhibitory or toxic effect at high doses. mdpi.comnih.gov This effect has been observed with various antimicrobial agents. mdpi.complos.orgbiorxiv.org

Significantly, this compound has been identified in a screen of naturally occurring peptides as having a hormetic effect on certain slow-growing mycobacteria. mdpi.comnih.gov At sub-inhibitory concentrations, instead of killing or inhibiting the bacteria, the peptide was found to accelerate their growth, reducing the time to positivity (TTP) in culture. mdpi.comnih.gov This effect is characterized by inducing a faster transition from the lag phase to the logarithmic growth phase. mdpi.comnih.gov

This counterintuitive finding opens up unique biotechnological applications:

Accelerated Diagnostics: The growth-stimulating properties of this compound at low concentrations could be harnessed to speed up the laboratory culture and diagnosis of slow-growing pathogens like Mycobacterium tuberculosis. mdpi.comnih.gov Faster culture results can lead to more rapid clinical decision-making and treatment initiation.

Research Tools: In a research context, the ability to modulate bacterial growth rates could be a valuable tool for studying bacterial physiology, metabolism, and resilience mechanisms. mdpi.com

Future work should focus on optimizing the concentration range for this hormetic effect and exploring its applicability across a wider range of microorganisms.

Table 1: Observed Hormetic Effect of this compound on Mycobacteria

Feature Description Reference
Phenomenon Hormesis (Growth stimulation at low doses) mdpi.comnih.gov
Organism Slow-growing mycobacteria (e.g., M. tuberculosis) mdpi.comnih.gov
Effect Reduces time to positivity (TTP) in culture mdpi.comnih.gov
Mechanism Induces faster transition from lag to log growth phase mdpi.comnih.gov
Application Potential for accelerated diagnostics mdpi.com

Comparative Proteomics and Evolutionary Biology of Temporins

This compound is part of a peptide arsenal (B13267) found in the skin of a single frog species, Lithobates virgatipes, which also produces Temporin-1Va and Temporin-1Vb. imrpress.comresearchgate.net The temporin family is known for its high variability, with different frog species producing unique sets of these peptides. conicet.gov.arnih.gov This diversity is the result of evolutionary pressures, including gene duplication and diversifying selection, which have shaped these molecules for specific defensive functions. nih.govoup.com

Comparative proteomics, which involves analyzing the complete set of proteins (in this case, peptides) in a biological sample, is a powerful tool for studying evolution. core.ac.uk Future research in this area could involve:

Peptidome Analysis: Comprehensive analysis of the full skin peptidome of L. virgatipes and comparing it with those of other closely related species within the Ranidae family. bibliotekanauki.plnih.gov

Phylogenetic Reconstruction: Using the amino acid sequences of this compound and other co-expressed peptides to construct phylogenetic trees. core.ac.uk This can help clarify the evolutionary relationships between different frog species and trace the divergence of the temporin gene family. oup.com

Structure-Function Evolution: By comparing the structures and activities of orthologous peptides like this compound from different species, researchers can gain insight into how subtle changes in amino acid sequence lead to the functional diversification of these host-defense peptides.

This evolutionary perspective is crucial for understanding the natural origins of peptide biodiversity and can guide the rational design of new antimicrobial and therapeutic agents. imrpress.com

Table 2: Properties and Origin of this compound

Property Detail Reference
Sequence FLPLVTMLLGKLF-NH2 researchgate.net
Origin Species Lithobates virgatipes (Carpenter Frog) conicet.gov.arimrpress.com
Peptide Family Temporin nih.gov
Co-expressed Temporins Temporin-1Va, Temporin-1Vb imrpress.comresearchgate.net
Primary Known Activity Antibacterial (Gram-positive) researchgate.net
Secondary Activity Insulin secretagogue mdpi.comresearchgate.net

Table 3: Mentioned Chemical Compounds

Compound Name
This compound Temporin-1Va
Temporin-1Vb Temporin G
Temporin-1CEb Temporin-1CEa
Temporin-SHa Temporin B
Poly(lactic-co-glycolic) acid (PLGA) Chitosan

Q & A

Q. What experimental methodologies are recommended for characterizing the structural properties of Temporin-1Vc?

To characterize structural properties, employ circular dichroism (CD) spectroscopy to analyze secondary structure elements (e.g., α-helical content) under varying pH and lipid environments . Pair this with nuclear magnetic resonance (NMR) spectroscopy for residue-specific conformational dynamics. For purity and molecular weight validation, use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) . Ensure reproducibility by detailing buffer compositions, temperature controls, and instrument calibration protocols in the methods section .

Q. How can researchers establish the antimicrobial activity of this compound against Gram-negative and Gram-positive bacteria?

Use standardized broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs). Include positive controls (e.g., polymyxin B) and account for solvent effects (e.g., peptide solubility in aqueous vs. DMSO solutions). Validate results with time-kill kinetics assays and membrane permeability tests (e.g., SYTOX Green uptake) . For translational relevance, test activity in biofilm models and physiological fluids (e.g., serum) to assess stability .

Q. What are the critical parameters for optimizing this compound synthesis via solid-phase peptide synthesis (SPPS)?

Key parameters include resin selection (e.g., Wang resin for acid-labile groups), coupling reagent efficiency (e.g., HBTU/HOBt), and deprotection steps (20% piperidine in DMF). Monitor stepwise yields via ninhydrin tests or HPLC. Post-synthesis, purify via reverse-phase HPLC and characterize using MALDI-TOF MS. Document side reactions (e.g., aspartimide formation) and mitigation strategies .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported cytotoxicity profiles of this compound across cell lines?

Discrepancies may arise from variations in cell culture conditions (e.g., serum concentration, passage number) or peptide aggregation states. Address this by:

  • Standardizing assay protocols (e.g., MTT vs. LDH release) and cell viability endpoints .
  • Performing dynamic light scattering (DLS) to assess peptide aggregation prior to assays .
  • Cross-referencing cytotoxicity data with membrane lipid composition studies (e.g., phosphatidylcholine vs. phosphatidylserine content) .

Q. What strategies can enhance the in vivo stability of this compound without compromising antimicrobial efficacy?

Explore structural modifications such as D-amino acid substitution, cyclization, or lipidation to reduce proteolytic degradation. Validate stability via serum incubation assays and pharmacokinetic profiling (e.g., half-life in rodent models). Use molecular dynamics simulations to predict modifications that preserve membrane interaction motifs . Pair these with in vivo efficacy testing in infection models (e.g., murine abscess) .

Q. How can researchers design studies to investigate the immunomodulatory effects of this compound?

Employ cytokine profiling (e.g., IL-6, TNF-α) in primary immune cells (e.g., macrophages) using ELISA or multiplex assays. Combine this with transcriptomic analysis (RNA-seq) to identify signaling pathways (e.g., NF-κB). Control for endotoxin contamination via Limulus amebocyte lysate (LAL) testing. For translational relevance, compare responses in human vs. murine models to address species-specific biases .

Methodological and Reproducibility Considerations

Q. What steps ensure reproducibility in this compound research across independent laboratories?

  • Publish raw datasets (e.g., MIC values, NMR spectra) in supplementary materials with metadata (e.g., instrument settings, batch numbers) .
  • Use open-source software for data analysis (e.g., ImageJ for microscopy, GROMACS for simulations) and share code repositories .
  • Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for data management .

Q. How should researchers address conflicting findings between in vitro and in vivo efficacy studies?

Perform dose-response correlation analyses to identify therapeutic windows. Investigate confounding factors such as:

  • Protein binding in vivo (e.g., albumin interactions) using surface plasmon resonance (SPR) .
  • Tissue penetration limitations (e.g., via mass spectrometry imaging of peptide distribution) .
  • Host microbiome impacts on peptide activity using germ-free animal models .

Ethical and Reporting Standards

Q. What ethical guidelines apply to studies involving this compound in animal models?

Adhere to ARRIVE 2.0 guidelines for preclinical studies, including randomization, blinding, and sample size justification. Obtain approval from institutional animal care committees (IACUC) and report euthanasia methods, pain management protocols, and humane endpoints .

Q. How can researchers minimize bias in interpreting this compound’s dual antimicrobial/cytotoxic effects?

  • Use independent replicates and blinded data analysis .
  • Pre-register study hypotheses and analysis plans on platforms like Open Science Framework (OSF) .
  • Disclose funding sources and potential conflicts of interest in publications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.